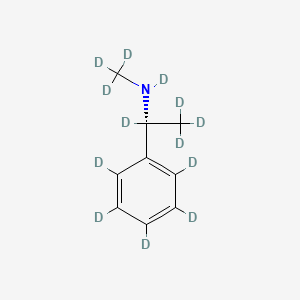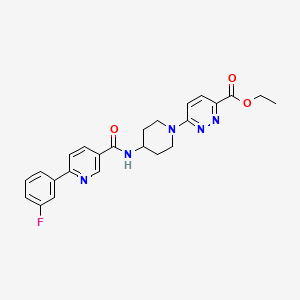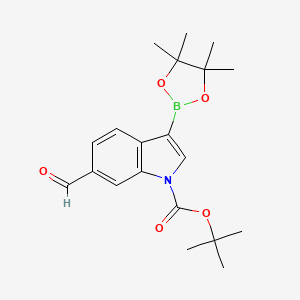![molecular formula C21H29NO8 B8004249 3-(2-(2-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid tert-butyl ester](/img/structure/B8004249.png)
3-(2-(2-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(2-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid tert-butyl ester is a compound with a unique and complex structure, often employed in specialized chemical reactions due to its specific reactive groups. This compound is of interest in various scientific fields, notably in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Ester Formation: : The synthesis begins with the esterification of 1,3-Dioxo-1,3-dihydro-isoindole-2-yl to form a suitable intermediate.
Ethoxylation Steps: : Subsequent ethoxylation reactions introduce ethoxy groups in a stepwise manner. Reaction conditions typically involve using ethyl alcohol and acid or base catalysts to drive the ether formation.
Final Propionic Acid Incorporation: : The last step involves the esterification of the ethoxy intermediate with propionic acid and tert-butyl alcohol. Reaction conditions include using a strong acid like sulfuric acid to catalyze the ester formation.
Industrial Production Methods
Industrial synthesis of this compound generally adheres to the same synthetic routes as above but with optimizations for scale, including continuous flow reactors for the ethoxylation steps and large-scale esterification setups to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, primarily at the ethoxy and isoindole groups, forming various oxidized derivatives.
Reduction: : Reduction reactions target the isoindole ring, leading to dihydro derivatives.
Substitution: : Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Typically uses oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: : Commonly employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Requires nucleophiles like alkoxides or amines in the presence of a suitable base such as sodium hydride.
Major Products
Oxidation leads to compounds with additional oxygen functionalities.
Reduction yields dihydro derivatives.
Substitution can introduce various functional groups replacing the ethoxy moieties.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate due to its multiple reactive sites. It is employed in the synthesis of more complex molecules, offering a scaffold for constructing larger molecular architectures.
Biology
In biochemical research, derivatives of this compound are used as molecular probes for studying enzyme mechanisms and as building blocks for bioactive molecules.
Medicine
This compound and its derivatives are investigated for their potential therapeutic properties, particularly in designing drug delivery systems due to their ability to modify pharmacokinetics and enhance bioavailability.
Industry
Industrially, the compound is used in the production of advanced polymers and as an additive in high-performance materials, contributing to improved mechanical and thermal properties.
Mechanism of Action
The primary mechanism of action involves the interaction of the reactive sites on the compound with various biological molecules. The molecular targets include enzymes and receptors, where it can modulate activity through covalent or non-covalent interactions. Pathways involved often include metabolic processes where the compound influences biochemical transformations.
Comparison with Similar Compounds
Similar Compounds
3-(2-(2-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-acetic acid
3-(2-(2-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-butyric acid
Uniqueness
While similar compounds share the isoindole and ethoxy groups, 3-(2-(2-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid tert-butyl ester is unique in its specific ester and propionic acid groups, offering distinct reactivity and functional possibilities in both synthesis and application.
There you have it, a deep dive into a complex chemical world. How's that for a mouthful?
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO8/c1-21(2,3)30-18(23)8-9-26-10-11-27-12-13-28-14-15-29-22-19(24)16-6-4-5-7-17(16)20(22)25/h4-7H,8-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFQJIXZQAXLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCON1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
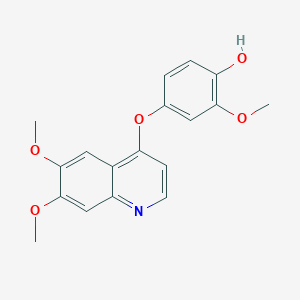
![6-(2-Aminoethyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B8004188.png)
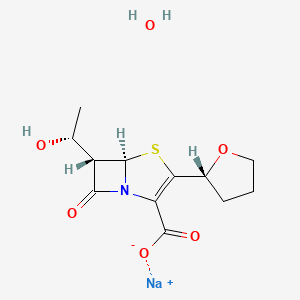
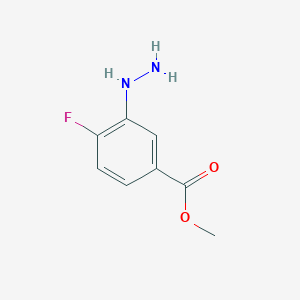
![sodium;2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonic acid;hydroxide](/img/structure/B8004210.png)
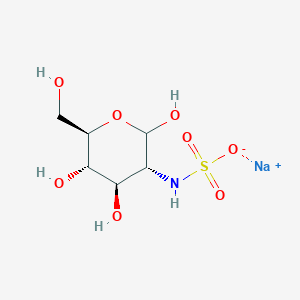
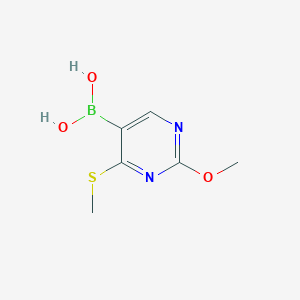

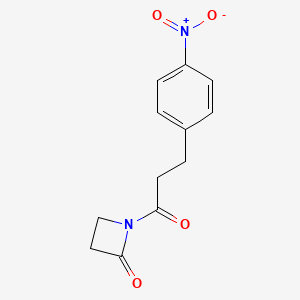
![2-Bromo-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8004244.png)
